molecular formula C7H5F3 B045747 Benzotrifluoride CAS No. 98-08-8

Benzotrifluoride

Cat. No. B045747
CAS RN: 98-08-8
M. Wt: 146.11 g/mol
InChI Key: GETTZEONDQJALK-UHFFFAOYSA-N
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Description

Benzotrifluoride (BTF), also known as trifluoromethylbenzene or α,α,α-trifluorotoluene, is an organofluorine compound with the formula C_6H_5CF_3. It serves as a precursor to various chemicals and is noted for its utility in organic synthesis due to its environmental friendliness and availability in large quantities. BTF is relatively inert, making it suitable as a solvent for a wide range of chemistry, including ionic, transition-metal catalyzed, and thermal reactions. Its radical reaction utility is particularly noteworthy, offering an alternative to benzene in many common transformations (Maul et al., 1999).

Synthesis Analysis

Benzotrifluoride is accessible through various synthetic routes, including the rhodium(III)-catalyzed C-H activation of arenes/alkenes and versatile coupling, demonstrating the synthetic flexibility and potential for creating fluorinated heterocycles (Wu et al., 2017).

Molecular Structure Analysis

The molecular structure of benzotrifluoride has been elucidated by electron diffraction, revealing a regular hexagonal carbon ring geometry with the trifluoromethyl group deviating from the regular tetrahedral arrangement. This detailed structural insight underscores the unique geometry influencing BTF's chemical behavior (Schultz et al., 1981).

Chemical Reactions and Properties

Benzotrifluoride undergoes various chemical reactions, including direct photolysis leading to the formation of benzoic acids under UV irradiation, with the ring substituents significantly affecting the photochemical reactivity. This property is crucial for understanding the environmental persistence and design of new active ingredients (Manfrin et al., 2020).

Physical Properties Analysis

As a solvent, benzotrifluoride is distinguished by its miscibility with both organic and fluorous solvents, low cost, high purity, and suitability for electrochemical studies of transition metal complexes. These properties underscore its versatility and utility across various domains of chemistry (Ohrenberg & Geiger, 2000).

Chemical Properties Analysis

Benzotrifluoride's chemical properties, such as its stability under UV irradiation and reactivity towards hydrolysis influenced by substituents, are significant for applications in environmental science and technology. Understanding these properties enables the prediction and design of compounds with desired reactivity and stability profiles (Manfrin et al., 2020).

Safety And Hazards

Benzotrifluoride is highly flammable and may be toxic by inhalation . It can cause serious or permanent injury . It can be ignited under almost all ambient temperature conditions . It may react with oxidizing materials, strong bases, and reducing agents .

Future Directions

The Benzotrifluoride market is expected to register fluctuating growth trends in the long term, while inflation and supply chain concerns are expected to continue in 2023 . Shifting consumer preferences in a projected economic downturn scenario, amendments to industrial policies to align with growing environmental concerns, huge fluctuations in raw material costs triggered by prevailing geo-political tensions, and expected economic turbulences are noted as key challenges to be addressed by the Benzotrifluoride industry players during the short and medium term forecast .

properties

IUPAC Name

trifluoromethylbenzene
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InChI

InChI=1S/C7H5F3/c8-7(9,10)6-4-2-1-3-5-6/h1-5H
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InChI Key

GETTZEONDQJALK-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)C(F)(F)F
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Molecular Formula

C7H5F3
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DSSTOX Substance ID

DTXSID2024589
Record name Benzotrifluoride
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Molecular Weight

146.11 g/mol
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Physical Description

Benzotrifluoride appears as a clear colorless liquid with an aromatic odor. Flash point of 54 °F. Vapors are heavier than air. Insoluble in water and slightly denser than water. May be toxic by inhalation., Liquid; [Hawley]
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Boiling Point

208 to 210 °F at 760 mmHg (NTP, 1992), 103.46 °C
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Flash Point

54 °F (NTP, 1992), 54 °F (12 °C) (CLOSED CUP)
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Solubility

less than 1 mg/mL at 70 °F (NTP, 1992), SOL IN ALL PROPORTIONS IN ETHANOL, BENZENE, ETHER, ACETONE, Miscible in n-heptane, carbon tetrachloride., Water solubility = 451.5 mg/L at 25 °C
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Density

1.1812 at 77 °F (NTP, 1992) - Denser than water; will sink, 1.1886 @ 20 °C
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Vapor Density

5.04 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 5.04 (AIR=1)
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Vapor Pressure

11 mmHg at 32 °F (NTP, 1992), 38.8 [mmHg], Vapor pressure = 11 MM HG @ 0 °C, 38.83 mm Hg at 25 °C
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Product Name

Benzotrifluoride

Color/Form

WATER WHITE LIQUID

CAS RN

98-08-8
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Record name (Trifluoromethyl)benzene
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Melting Point

-20.4 °F (NTP, 1992), -29.05 °C, Heat of fusion at melting point = 1.3782X10+7 J/kmol
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Synthesis routes and methods I

Procedure details

The trifluoromethyl phenyl sulfone/tBuOK trifluoromethylation method can also be applied to other systems. For instance, methyl benzoate can be trifluoromethylated to generate 2,2,2-trifluoroacetophenone in 30% yield at about −50° C. to about −20° C. CF3Cu can be in situ generated with trifluoromethyl phenyl sulfone/tBuOK and copper iodide (CuI), and then further react with iodobenzene at 80° C. for 20 h to give α,α,α-trifluorotoluene in 26% yield.
Name
trifluoromethyl phenyl sulfone tBuOK
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trifluoromethyl phenyl sulfone tBuOK
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Synthesis routes and methods II

Procedure details

100 μl of benzene, 2.0 ml of dimethyl sulfoxide, 2.0 ml of a 1 N dimethyl sulfoxide solution of sulfuric acid, 1.0 ml of a 3.0 mol/l dimethyl sulfoxide solution of trifluoromethyl iodide, 0.2 ml of a 30% hydrogen peroxide aqueous solution and 0.3 ml of a 1.0 mol/l aqueous solution of iron(II) sulfate were charged in a two-neck flask in which the atmosphere was replaced with argon, and the mixture was stirred for 20 minutes. During the stirring, the temperature of the reaction system rose up in the range of from 40° C. to 50° C. Thereafter the resulting solution was cooled to room temperature. Formation of trifluoromethylbenzene (19F-NMR yield: 20%) was confirmed by 19F-NMR with 2,2,2-trifluoroethanol as an internal standard. The subsequent procedure was conducted in the same manner as in Example 1 and trifluoromethylbenzene was obtained as a colorless oil (0.02 g, yield: 13%).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Benzotrifluoride
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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Citations

For This Compound
5,160
Citations
JD Roberts, DY Curtin - Journal of the American Chemical Society, 1946 - ACS Publications
… Benzotrifluoride is readily metalated in refluxing ether solution by w-butyllithium. … A competitive metalation experiment was carried out with anisóle and benzotrifluoride. The reaction of …
Number of citations: 160 pubs.acs.org
JJ Maul, PJ Ostrowski, GA Ublacker, B Linclau… - Modern Solvents in …, 1999 - Springer
Benzotrifluoride (BTF, trifluoromethylbenzene, α,α,α-trifluorotoluene, C 6 H 5 CF 3 ) and related compounds are introduced as new solvents for traditional organic synthesis and for …
Number of citations: 103 link.springer.com
DW Scott, DR Douslin, JF Messerly… - Journal of the …, 1959 - ACS Publications
… was used to show thatinternal rotation in benzotrifluoride is nearly free. The chemical … 2 This paper reports results of a similar investigation of benzotrifluoride (,,,-trifluoro-toluene) …
Number of citations: 46 pubs.acs.org
RG Jones - Journal of the American Chemical Society, 1947 - ACS Publications
l-Ethyl-2-piperidinomethyl-3-benzo (f) chromene (XIII, R is C| H6).—Exactly 0.01 mole of ethanolic hydrogen chloride was added gradually to a solution of0. 01 mole of the chromanol in …
Number of citations: 118 pubs.acs.org
JC Liang, S Kumar - Molecular Crystals and Liquid Crystals, 1987 - Taylor & Francis
… exclusively in the meta position of benzotrifluoride, the readily obtained meta substituted … He made p-aminobenzotrifluoride from p-nitro benzotrifluoride which could be made from p-…
Number of citations: 12 www.tandfonline.com
J Zakzeski, AT Bell - Journal of Molecular Catalysis A: Chemical, 2009 - Elsevier
… from benzotrifluoride or related compounds. These included lithiation of the benzene ring of benzotrifluoride … for converting benzotrifluoride to trifluoromethylbenzoic would be attractive. …
Number of citations: 14 www.sciencedirect.com
S Boitsov, KJ Børve, S Rayyan, KW Törnroos… - Journal of molecular …, 2003 - Elsevier
The variation of conductivity with concentration of some onium salts in benzotrifluoride, (1′, 1″, 1″'-trifluoromethylbenzene), BTF, has been studied in the 10 −6 −10 −2 M …
Number of citations: 1 www.sciencedirect.com
A Manfrin, A Hänggli… - … science & technology, 2020 - ACS Publications
The chemical class of benzotrifluoride derivatives is widely used in active ingredients of various commercial products, such as pharmaceuticals, pesticides, herbicides, and crop …
Number of citations: 8 pubs.acs.org
ST Tsai, YT Lee, CK Ni - The Journal of Physical Chemistry A, 2000 - ACS Publications
… The dissociation rate of benzotrifluoride was measured to be 6.2 × 10 4 s -1 . The experimental result indicated that the highly vibrationally excited benzotrifluoride was formed by …
Number of citations: 12 pubs.acs.org
JC Liang, L Chen - Molecular Crystals and Liquid Crystals, 1989 - Taylor & Francis
Four compounds with the general structure R‒X‒Y‒CH 2 ‒CH 2 ‒Ph‒CF 3 were synthesized, where X is a 1,4 disubstituted trans-cyclohexyl ring, Y is a phenyl ring, and R is a n-alkyl …
Number of citations: 10 www.tandfonline.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.